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Compound of Interest

4-(4-
Compound Name:
Bromophenyl)tetrahydropyran-4-ol

Cat. No.: B175024

The structural analysis of any molecule via 33C NMR begins with a thorough understanding of
its chemical topology. 4-(4-Bromophenyl)tetrahydropyran-4-ol is comprised of two key
structural motifs: a saturated tetrahydropyran (THP) ring and a para-substituted bromophenyl
ring.

Due to molecular symmetry, we do not expect to see ten distinct carbon signals.

o Tetrahydropyran Ring: The plane of symmetry through the C4-O1 bond renders the
methylene carbons at C2 and C6 chemically equivalent. Likewise, the carbons at C3 and C5
are equivalent.

» Bromophenyl Ring: The C1'-C4' axis of symmetry makes the ortho carbons (C2' and C6')
equivalent, and the meta carbons (C3' and C5') equivalent.

Therefore, a total of six unique carbon signals are anticipated in the broadband proton-
decoupled 3C NMR spectrum.

Caption: Structure of 4-(4-Bromophenyl)tetrahydropyran-4-ol with carbon numbering.

Predicting the *C NMR Spectrum: A Rationale-
Driven Approach
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Predicting the chemical shifts (d) is not merely an academic exercise; it forms the basis for

rational spectral assignment. The electron density around a carbon nucleus, which dictates its

resonance frequency, is modulated by hybridization, inductive effects, and other complex

phenomena.[1][2]

The Tetrahydropyran Moiety

C4 (Quaternary Alcohol Carbon): This sp3-hybridized carbon is bonded to two other carbons
and two oxygen atoms (one from the ring, one from the hydroxyl group). The high
electronegativity of the adjacent oxygen atoms strongly deshields this carbon, shifting its
resonance significantly downfield into the 70-80 ppm range. As a quaternary carbon, it will be
absent in all DEPT spectra.[1][2]

C2/C6 (Methylene Carbons a to Ring Oxygen): These equivalent sp3 carbons are directly
attached to the electron-withdrawing ring oxygen. This inductive effect results in a downfield
shift characteristic of ethers, typically in the 60-70 ppm range.[2] In a DEPT-135 spectrum,
these CHz groups will appear as negative signals.[1][3]

C3/C5 (Methylene Carbons 3 to Ring Oxygen): These equivalent sp3 carbons are further
from the ring oxygen, experiencing a much weaker inductive effect. Consequently, they will
resonate in the typical upfield alkane region, expected around 35-45 ppm. These will also
present as negative signals in a DEPT-135 spectrum.[1][3]

The 4-Bromophenyl Moiety

Aromatic carbon shifts generally appear in the 110-160 ppm region.[4][5] The specific positions

are influenced by the substituents.

C1' (Quaternary Phenyl Carbon): This is the ipso-carbon attached to the THP ring. Its
chemical shift, anticipated around 145-150 ppm, is influenced primarily by its connection to
the rest of the aromatic system and the aliphatic substituent. This quaternary carbon will be
absent in DEPT spectra.[1][3]

C4' (Quaternary Phenyl Carbon, C-Br): The carbon directly bonded to bromine presents a
unique case. While bromine is electronegative, its large, polarizable electron cloud exerts a
significant shielding influence known as the "heavy atom effect."[6][7] This effect often shifts
the ipso-carbon upfield relative to what would be predicted based on electronegativity alone.
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[6][7] Therefore, this signal is expected to appear further upfield than other substituted
aromatic carbons, likely in the 120-125 ppm range. This signal will also be absent in DEPT
spectra.

e C2'/C6' (Ortho CH Carbons): These equivalent sp? carbons are ortho to the bulky THP
substituent. Their environment places them in the typical aromatic region, estimated to be
around 127-130 ppm. In a DEPT-90 and DEPT-135 spectrum, these CH carbons will
produce positive signals.[1][3]

e C3'/C5' (Meta CH Carbons): These equivalent sp2 carbons are meta to the THP group and
ortho to the bromine atom. The combined electronic effects place their resonance in the 130-
133 ppm range. These CH carbons will also yield positive signals in DEPT-90 and DEPT-135
experiments.[1][3]

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible 3C NMR data requires meticulous attention to detail in both
sample preparation and instrument setup. The low natural abundance (~1.1%) and smaller
gyromagnetic ratio of the *3C nucleus make it inherently less sensitive than H NMR,
necessitating specific considerations.[8]

Click to download full resolution via product page

Caption: Experimental workflow from sample preparation to final data analysis.

Step-by-Step Methodology

e Sample Preparation:
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o

Solute Mass: Weigh approximately 50 mg of 4-(4-Bromophenyl)tetrahydropyran-4-ol. A
higher concentration is required for 13C NMR compared to 'H NMR to achieve a good
signal-to-noise ratio in a reasonable time.[9][10]

Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated
chloroform (CDCIs). The deuterium signal is used by the spectrometer to "lock” the
magnetic field, ensuring stability during the long acquisition times.[8]

Filtration: It is critical to filter the solution directly into a clean, high-quality NMR tube using
a pipette with a small plug of glass wool.[8] Suspended solid particles severely degrade
magnetic field homogeneity, leading to broad, poorly resolved peaks.[8]

e Spectrometer Setup and Calibration:

[e]

o

[¢]

o

Insert the sample into the spectrometer.

Tune and match the probe for the 13C frequency to ensure efficient power transfer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity across the sample, which is essential
for achieving sharp resonance lines.

o Data Acquisition:

o

Broadband Proton-Decoupled 3C Spectrum: Acquire a standard 1D 13C spectrum with
broadband proton decoupling. This technique irradiates all proton frequencies, collapsing
all 13C-1H couplings and resulting in a spectrum where each unique carbon appears as a
singlet.[11][12] This simplifies the spectrum and provides a clear count of the number of
distinct carbon environments.[11]

DEPT Experiments: Perform two subsequent experiments: DEPT-90 and DEPT-135.
These are invaluable for determining the number of hydrogens attached to each carbon.
[13][14]

» The DEPT-90 spectrum will show signals only for methine (CH) carbons.[1][3][15]
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» The DEPT-135 spectrum will show positive signals for methine (CH) and methyl (CHs)
carbons, and negative signals (pointing down) for methylene (CHz) carbons.[1][3][15]

» Quaternary (C) carbons are invisible in both DEPT-90 and DEPT-135 spectra.[1]

Data Interpretation and Structural Verification

The final step is to synthesize all the acquired data to assign each peak to a specific carbon in
the molecule. This is a logical process of elimination, guided by the predicted chemical shifts

and the empirical data from the DEPT experiments.
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Caption: Logic diagram for carbon type determination using DEPT NMR spectra.

Summary of Expected Spectral Data
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The table below consolidates the predicted chemical shifts and the expected outcomes from
the DEPT experiments for 4-(4-Bromophenyl)tetrahydropyran-4-ol.

Carbon Predicted o Carbon DEPT-90 DEPT-135

. . Rationale
Atom(s) (ppm) Type Signal Signal
Deshielded
C by two
C4 70-80 Absent Absent
(Quaternary) oxygen
atoms.
Deshielded
CH2 ) )
C2,C6 60 - 70 Absent Negative by adjacent
(Methylene) )
ring oxygen.
Aliphatic,
CH: ] weak
C3,C5 35-45 Absent Negative ) ]
(Methylene) inductive
effect.
c Aromatic,
cr 145 - 150 Absent Absent attached to
(Quaternary) ]
THP ring.
Shielded by
C "heavy atom
c4 120 - 125 Absent Absent
(Quaternary) effect” of Br.
[61[7]
Aromatic,
c2, Ce' 127 - 130 CH (Methine)  Positive Positive ortho to THP
substituent.
Aromatic,
C3, Cv 130 -133 CH (Methine)  Positive Positive meta to THP
substituent.

By comparing the acquired spectra against this validated framework, a researcher can
confidently and unambiguously confirm the structure of 4-(4-Bromophenyl)tetrahydropyran-
4-ol, demonstrating the power of 23C NMR as a primary tool in chemical analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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